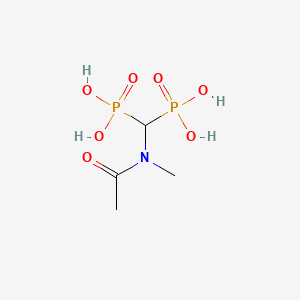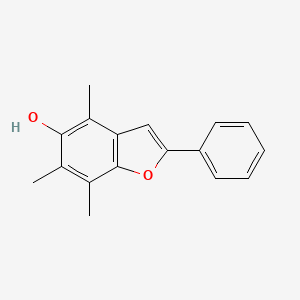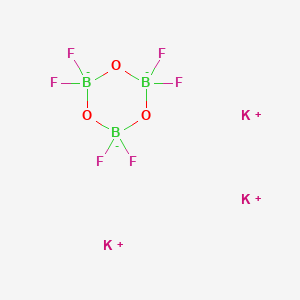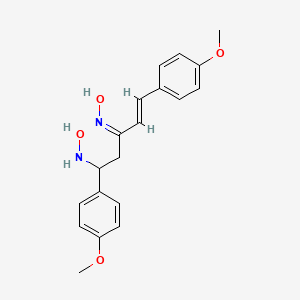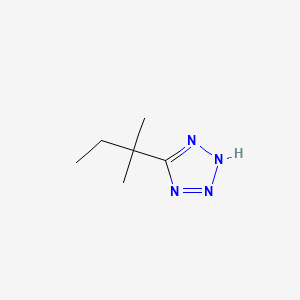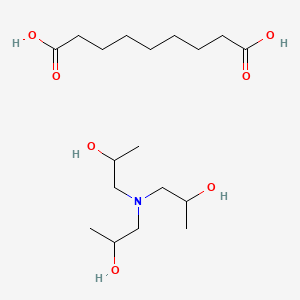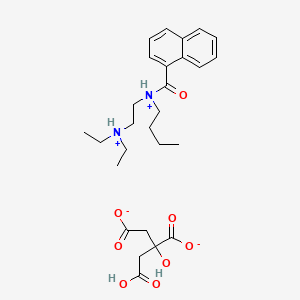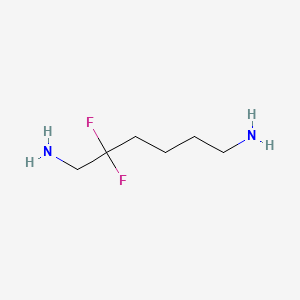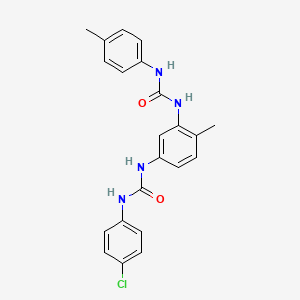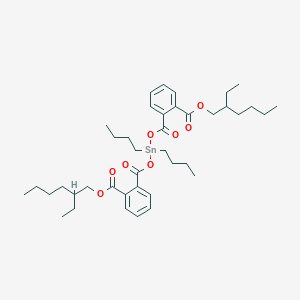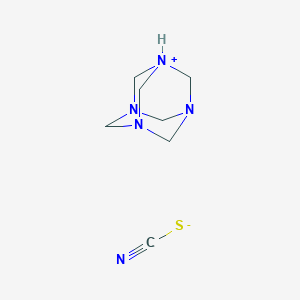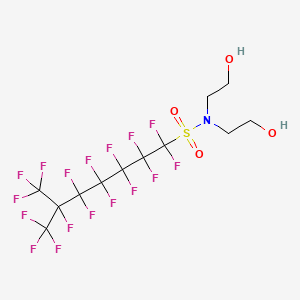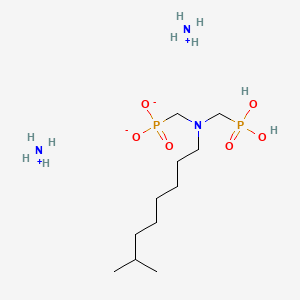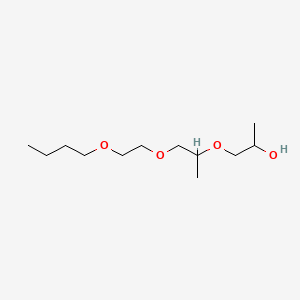
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is an organic compound with the molecular formula C9H20O3. It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol typically involves the reaction of 2-butoxyethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-butoxyethanol and propylene oxide
Conditions: The reaction is typically carried out at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids
Reduction: Simpler alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of coatings, paints, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol primarily involves its ability to dissolve various substances. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure, allowing it to interact with a wide range of molecules. The compound can disrupt intermolecular forces in solutes, leading to their dissolution.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties.
2-Ethoxyethanol: A related compound with a shorter alkyl chain.
2-Methoxyethanol: A glycol ether with a methoxy group instead of a butoxy group.
Uniqueness
1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.
Properties
CAS No. |
37387-11-4 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3 |
InChI Key |
JUUQEXBPXBYHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


